Cas no 1935316-73-6 (2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)-)

2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)-
- 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde
- 1935316-73-6
- EN300-725988
-
- インチ: 1S/C11H15NO3/c1-2-8-5-12(6-10(8)14)11-4-3-9(7-13)15-11/h3-4,7-8,10,14H,2,5-6H2,1H3
- InChIKey: PLBYPFILGYACRC-UHFFFAOYSA-N
- ほほえんだ: O1C(N2CC(O)C(CC)C2)=CC=C1C=O
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 53.7Ų
じっけんとくせい
- 密度みつど: 1.209±0.06 g/cm3(Predicted)
- ふってん: 387.2±42.0 °C(Predicted)
- 酸性度係数(pKa): 14.81±0.40(Predicted)
2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725988-1.0g |
5-(3-ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde |
1935316-73-6 | 1g |
$0.0 | 2023-06-07 |
2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)- 関連文献
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2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)-に関する追加情報
Introduction to 2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl) and Its Significance in Modern Chemical Research
The compound with the CAS number 1935316-73-6, identified as 2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl), represents a fascinating molecule in the realm of chemical biology and pharmaceutical innovation. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in drug discovery and synthetic chemistry. The presence of both furan and pyrrolidine moieties in its molecular framework endows it with distinctive reactivity and binding properties, making it a valuable scaffold for developing novel therapeutic agents.
In recent years, the field of medicinal chemistry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating furan and pyrrolidine rings. These structural motifs are renowned for their ability to interact with biological targets in a highly specific manner, often leading to the development of potent and selective drugs. The aldehyde functionality at the 2-position of the furan ring further enhances the compound's versatility, allowing for diverse chemical transformations that can be exploited in synthetic pathways. This has made 2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl) a subject of intense interest among researchers seeking to design molecules with tailored biological activities.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The combination of the electron-deficient furan ring and the nucleophilic pyrrolidine nitrogen provides a rich environment for functionalization, enabling chemists to introduce additional pharmacological moieties that can modulate receptor interactions or enhance metabolic stability. Such structural flexibility is particularly valuable in the context of drug development, where optimizing both potency and pharmacokinetic properties is paramount.
Recent studies have highlighted the role of 2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl) in the synthesis of bioactive molecules with potential therapeutic implications. For instance, researchers have demonstrated its utility in generating derivatives that exhibit inhibitory effects on various enzymes and receptors implicated in inflammatory and neurodegenerative diseases. The hydroxyl group at the 4-position of the pyrrolidine ring has been shown to play a crucial role in modulating binding affinity, while the ethyl substituent contributes to steric constraints that can fine-tune receptor interactions. These findings underscore the compound's significance as a versatile intermediate in medicinal chemistry.
The aldehyde group at the 2-position of the furan ring serves as a reactive handle for further derivatization, allowing for the formation of amides, imines, and other functionalized structures. This reactivity has been leveraged in several synthetic strategies aimed at generating complex scaffolds with enhanced biological activity. For example, recent work has explored the use of this compound as a precursor to develop small-molecule inhibitors targeting protein-protein interactions relevant to cancer progression. By strategically modifying its chemical structure, researchers have been able to generate molecules that exhibit promising preclinical profiles.
The importance of 2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl) extends beyond its role as a synthetic intermediate; it also serves as a model system for understanding structure-activity relationships (SAR) in heterocyclic chemistry. Through computational modeling and experimental validation, scientists have gained insights into how subtle modifications within its molecular framework can influence biological outcomes. These insights are not only valuable for optimizing existing drug candidates but also for designing novel therapeutic agents with improved efficacy and reduced side effects.
In conclusion, 2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl) represents a cornerstone in modern chemical research, offering a unique blend of structural features that make it an invaluable tool for drug discovery and synthetic chemistry. Its potential applications span across multiple therapeutic areas, driven by its ability to interact with biological targets in a highly specific manner. As research continues to uncover new ways to harness its chemical versatility, this compound is poised to play an even greater role in shaping the future of medicinal chemistry.
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